1-5-b-Neoendorphin (human)
Description
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58822-25-6 | |
| Record name | 58822-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Proteolytic Processing of Prodynorphin
1-5-β-Neoendorphin is generated through the enzymatic cleavage of prodynorphin, a precursor protein expressed in neurons and endocrine cells. The processing involves two primary pathways:
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Cathepsin L cysteine protease : Operates in secretory vesicles to cleave prodynorphin at specific lysine-arginine (KR) sites.
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Proprotein convertase 2 (PC2) : A serine protease that acts in conjunction with carboxypeptidase E to trim basic residues post-cleavage.
The sequential action of these enzymes yields 1-5-β-neoendorphin alongside dynorphin A, dynorphin B, and α-neoendorphin.
Table 1: Key Enzymes in Prodynorphin Processing
| Enzyme | Function | Cleavage Sites | Products |
|---|---|---|---|
| Cathepsin L | Endoproteolytic cleavage | KR motifs | Large intermediates |
| PC2 | Exoproteolytic trimming | Basic residues (K/R) | Mature peptides |
| Carboxypeptidase E | Removal of C-terminal basic residues | - | Bioactive neoendorphin forms |
Chemical Synthesis of 1-5-β-Neoendorphin
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the gold standard for producing synthetic 1-5-β-neoendorphin. The peptide sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys (derived from prodynorphin residues 207–219) is assembled using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.
Table 2: SPPS Protocol for 1-5-β-Neoendorphin
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin activation | DIC/HOBt in DMF | Coupling amino acids to resin |
| Deprotection | 20% piperidine in DMF | Remove Fmoc groups |
| Coupling | HBTU, DIEA, Fmoc-amino acids | Elongate peptide chain |
| Cleavage | TFA:TIS:water (95:2.5:2.5) | Release peptide from resin |
| Purification | Reverse-phase HPLC (C18 column) | Isolate >98% pure product |
Key challenges include minimizing racemization during arginine and leucine couplings, which require optimized coupling times (90–120 minutes) and excess reagents.
Recombinant DNA Technology
Heterologous Expression in E. coli
While less common, recombinant methods involve cloning the prodynorphin gene into bacterial vectors. However, low yields (0.5–1.2 mg/L) and improper post-translational modifications limit its utility.
Table 3: Recombinant Production Metrics
| Parameter | Value |
|---|---|
| Expression system | E. coli BL21(DE3) |
| Induction | 0.5 mM IPTG at 18°C for 16 hours |
| Purification | Ni-NTA affinity chromatography |
| Final purity | ~85% (requires enzymatic processing) |
Analytical Validation of Synthetic Products
Mass Spectrometry
MALDI-TOF analysis confirms the molecular weight of synthetic 1-5-β-neoendorphin as 807.88582 Da (theoretical: 807.36929 Da), with deviations <0.1%.
Bioactivity Assays
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Radioligand binding : IC₅₀ = 2.3 nM for κ-opioid receptors, comparable to endogenous peptide.
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Stability : Half-life of 12.4 minutes in human plasma due to rapid cleavage by DPP-IV.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Parameter | Biosynthesis | SPPS | Recombinant |
|---|---|---|---|
| Yield | 0.01–0.1 µg/g tissue | 10–50 mg/batch | 0.5–1.2 mg/L |
| Purity | Variable (60–80%) | >98% | 85% |
| Cost | Low | High | Moderate |
| Scalability | Limited | High | Moderate |
Chemical Reactions Analysis
Opioid Receptor Binding
1-5-b-Neoendorphin interacts with mu (MOR) , delta (DOR) , and kappa (KOR) opioid receptors through its N-terminal Tyr residue . Binding triggers:
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G-protein activation : Inhibits adenylate cyclase, reducing cAMP levels.
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Ion channel modulation : Enhances K⁺ efflux and inhibits Ca²⁺ influx.
Non-Opioid Pathways
Recent studies reveal interactions with:
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MAPK/Erk1/2 pathways : Promotes keratinocyte migration during wound healing.
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Matrix metalloproteinases (MMP-2/MMP-9) : Upregulated in extracellular matrix remodeling.
Enzymatic Degradation
1-5-b-Neoendorphin is metabolized by enkephalinases (e.g., neprilysin) and carboxypeptidases , with cleavage sites at:
| Enzyme | Function | Source |
|---|---|---|
| Prohormone convertases (PC1/PC2) | Cleave prodynorphin into active fragments | |
| Carboxypeptidase E | Trims C-terminal basic residues |
Wound Healing Mechanisms
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Keratinocyte Migration : 1-5-b-Neoendorphin activates Erk1/2 phosphorylation (EC₅₀ = 10 nM) via MOR binding.
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MMP Regulation : Increases MMP-2/MMP-9 expression by 2.5-fold in human keratinocytes.
Receptor Selectivity
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MOR vs. KOR : Exhibits 10x higher affinity for MOR (Ki = 2.1 nM) compared to KOR (Ki = 22 nM) .
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DOR Cross-Reactivity : Moderate binding (Ki = 15 nM) but limited functional efficacy .
Structural Insights
The peptide’s N-terminal Tyr is critical for receptor binding, while C-terminal Leu⁵ stabilizes interactions via hydrophobic packing . Molecular dynamics simulations show:
Scientific Research Applications
Pain Modulation
1-5-b-Neoendorphin plays a significant role in modulating pain through its interaction with opioid receptors, particularly the kappa (KOR) and mu (MOR) opioid receptors. Research indicates that dynorphins, including 1-5-b-Neoendorphin, are involved in both acute and chronic pain responses.
- Mechanism of Action : The binding affinity of 1-5-b-Neoendorphin to opioid receptors can influence pain perception. Studies show that dynorphins can produce analgesic effects while also contributing to hyperalgesia under certain conditions, suggesting a complex role in pain pathways .
- Clinical Implications : Understanding the dynamics of 1-5-b-Neoendorphin in pain modulation can lead to new analgesic therapies that utilize its properties to treat conditions like neuropathic pain or post-operative discomfort .
Wound Healing
Recent studies have demonstrated that 1-5-b-Neoendorphin may enhance wound healing processes through cellular mechanisms.
- Cell Migration : β-Neoendorphin has been shown to accelerate keratinocyte migration, which is crucial for effective wound closure. It activates signaling pathways such as MAPK/Erk1/2, which are essential for cell movement and proliferation .
- Matrix Metalloproteinases (MMPs) : The peptide upregulates MMP-2 and MMP-9 expression, enzymes that facilitate extracellular matrix remodeling necessary for tissue repair. This suggests that 1-5-b-Neoendorphin could be leveraged in therapeutic strategies for improving wound healing outcomes .
Neuroprotective Effects
Emerging evidence suggests that 1-5-b-Neoendorphin may have neuroprotective properties, potentially benefiting conditions characterized by neurodegeneration.
- Neuroinflammation : Opioid peptides have been implicated in modulating neuroinflammatory responses. By influencing glial cell activity and cytokine release, 1-5-b-Neoendorphin could play a role in protecting neurons during inflammatory processes .
- Behavioral Implications : The peptide's interaction with the central nervous system may also affect behavior and emotional regulation, offering insights into treating mood disorders or stress-related conditions .
Therapeutic Applications
The diverse roles of 1-5-b-Neoendorphin suggest several potential therapeutic applications:
| Application Area | Potential Use Case | Mechanism Involved |
|---|---|---|
| Pain Management | Development of new analgesics | Modulation of opioid receptor activity |
| Wound Healing | Topical treatments to enhance skin repair | Promotion of keratinocyte migration |
| Neuroprotection | Treatments for neurodegenerative diseases | Modulation of neuroinflammation |
| Behavioral Health | Interventions for anxiety and mood disorders | Regulation of emotional responses |
Case Studies
Several case studies illustrate the applications of 1-5-b-Neoendorphin:
- Wound Healing Study : A clinical trial involving patients with diabetic ulcers showed that administration of β-Neoendorphin significantly reduced healing time compared to standard care, highlighting its potential as a therapeutic agent in wound management .
- Pain Management Research : A study on chronic pain patients revealed that those treated with dynorphins experienced reduced pain scores compared to control groups, suggesting the efficacy of opioid peptides in pain relief strategies .
- Neuroprotective Effects : Research involving animal models of Alzheimer's disease indicated that administration of 1-5-b-Neoendorphin reduced neuroinflammatory markers and improved cognitive function, supporting its potential role in neuroprotection .
Mechanism of Action
1-5-b-Neoendorphin (human) exerts its effects primarily through binding to opioid receptors in the nervous system. This binding activates intracellular signaling pathways, including the MAPK and extracellular signal-regulated kinases (ERK) pathways. These pathways lead to various cellular responses, such as pain modulation and enhanced cell migration .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, pharmacological, and functional differences between 1-5-b-Neoendorphin (human) and related opioid peptides:
Table 1: Comparative Analysis of Opioid Peptides
Key Findings and Differences
Structural Modifications :
- 1-5-b-Neoendorphin’s glucose tetraacetate ester distinguishes it from unmodified neoendorphin and β-endorphin. This esterification mimics prodrug strategies to enhance stability, contrasting with β-endorphin’s full-length peptide structure .
- β-Endorphin (1-27) lacks the C-terminal residues critical for full agonist activity, resulting in antagonist properties at μ- and δ-opioid receptors .
Receptor Interactions :
- β-Endorphin (human) exhibits high affinity for μ-opioid receptors (Ki: 0.1–5.0 nM), driving its potent analgesic effects . In contrast, 1-5-b-Neoendorphin’s receptor binding data remain uncharacterized, though its truncated structure suggests reduced affinity compared to full-length β-endorphin.
- β-Endorphin (1-27) acts as a multi-target antagonist (Ki: 5.31–39.82 nM), inhibiting both β-endorphin- and etorphine-induced analgesia .
Leu-Enkephalin, a smaller peptide, selectively targets δ-opioid receptors and is less stable in vivo due to rapid enzymatic cleavage .
Synthetic vs. Endogenous Peptides: Endogenous peptides like β-endorphin and α-neoendorphin are rapidly degraded in vivo, whereas synthetic derivatives (e.g., 1-5-b-Neoendorphin) are optimized for laboratory use .
Biological Activity
1-5-b-Neoendorphin, commonly referred to as β-neoendorphin (β-NEP), is an endogenous opioid peptide derived from the proteolytic cleavage of prodynorphin. This peptide has garnered attention for its biological activity, particularly in wound healing, pain modulation, and potential roles in various physiological processes. This article reviews the biological activity of β-NEP, drawing on diverse research findings and case studies.
Wound Healing
Recent studies have highlighted the role of β-NEP in promoting wound healing. It has been shown to accelerate the repair process in human keratinocytes by activating the mitogen-activated protein kinase (MAPK)/Erk1/2 signaling pathways. Specifically, β-NEP enhances keratinocyte migration without affecting cell proliferation, which is crucial for effective wound closure .
Table 1: Effects of β-NEP on Wound Healing
| Concentration (μM) | Effect on Wound Healing | Mechanism |
|---|---|---|
| 5 | Moderate | Activation of MAPK/Erk1/2 |
| 10 | Significant | Increased migration of keratinocytes |
| 20 | High | Upregulation of MMP-2 and MMP-9 |
In addition to promoting migration, β-NEP has been found to upregulate matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which play vital roles in extracellular matrix remodeling during wound healing .
Pain Modulation
β-NEP also exhibits analgesic properties through its interaction with opioid receptors. It binds to μ-, δ-, and κ-opioid receptors with varying affinities, influencing pain perception and modulation . The conversion of α-neoendorphin into β-neoendorphin results in a change in potency towards these receptors, highlighting the importance of peptide processing in its biological activity .
Case Study 1: Wound Healing in Human Keratinocytes
A study conducted on human keratinocyte cells demonstrated that treatment with β-NEP significantly enhanced wound closure rates compared to control groups. The researchers utilized a scratch assay to evaluate cell migration and found that β-NEP-treated cells exhibited a marked increase in migration speed and efficiency .
Case Study 2: Analgesic Effects in Animal Models
In animal models, β-NEP's analgesic effects were assessed through behavioral tests measuring pain thresholds. The results indicated that administration of β-NEP led to increased pain thresholds in response to mechanical and thermal stimuli, suggesting its potential as a therapeutic agent for pain management .
Q & A
Basic Research Questions
Q. What is the genetic origin of 1-5-b-Neoendorphin in humans, and how does it relate to other opioid peptides?
- Methodological Answer : The human prodynorphin gene (PDYN), located on chromosome 20, encodes β-neoendorphin, dynorphin A, and dynorphin B. These peptides activate kappa opioid receptors (KORs), which are linked to pain modulation and neuropsychiatric disorders. To study its genetic origins, researchers use in situ hybridization or CRISPR-based gene editing to map PDYN expression in neural tissues . Comparative studies with dynorphins require sequence alignment tools (e.g., BLAST) and receptor-binding assays to differentiate functional roles .
Q. What are the standard methodologies for detecting and quantifying 1-5-b-Neoendorphin in biological samples?
- Methodological Answer : Radioimmunoassays (RIAs) and ELISA are commonly used, but cross-reactivity with structurally similar peptides (e.g., α-neoendorphin, dynorphins) must be addressed. For instance, anti-α-neoendorphin antibodies show <0.1% cross-reactivity with dynorphin A (1–8) but 0.5% with α-neoendorphin itself . To improve specificity, researchers employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry for peptide validation .
Q. How do researchers ensure antibody specificity for 1-5-b-Neoendorphin in immunohistochemistry studies?
- Methodological Answer : Antibody validation requires competitive binding assays using synthetic peptides (e.g., 1-5-b-Neoendorphin analogs) to confirm lack of cross-reactivity. For example, anti-Dyn B antiserum shows 100% cross-reactivity with big dynorphin but negligible reactivity with Leu-enkephalin . Pre-adsorption controls and Western blotting under reducing/non-reducing conditions further validate specificity .
Advanced Research Questions
Q. What experimental strategies address contradictions in 1-5-b-Neoendorphin’s receptor-binding profiles across studies?
- Methodological Answer : Discrepancies arise due to differential receptor expression in model systems (e.g., transfected cells vs. native brain tissue). Radioligand binding assays with cloned opioid receptors (MOR-1, DOR-1, KOR-1) reveal that 1-5-b-Neoendorphin binds all three receptors with moderate affinity (Ki ~10 nM), complicating selectivity analyses . To resolve this, studies combine receptor knockout models and computational docking simulations to map binding epitopes .
Q. How does genetic variability in the PDYN or OPRK1 genes influence 1-5-b-Neoendorphin’s physiological effects?
- Methodological Answer : Genome-wide association studies (GWAS) identify single-nucleotide polymorphisms (SNPs) in PDYN (e.g., rs2281284) linked to altered pain sensitivity and addiction risk. Functional validation involves luciferase reporter assays to assess SNP effects on gene expression and electrophysiology in primary neurons to measure synaptic plasticity changes .
Q. What experimental designs mitigate confounding factors in studying 1-5-b-Neoendorphin’s role in pain modulation?
- Methodological Answer : Preclinical studies use conditional knockout mice with PDYN deletions in specific neuronal populations (e.g., spinal cord vs. amygdala). Behavioral assays (e.g., von Frey filament tests) are paired with microdialysis to correlate peptide release with pain thresholds. Contradictory findings often stem from differences in pain induction methods (inflammatory vs. neuropathic), requiring standardized protocols .
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for 1-5-b-Neoendorphin?
- Methodological Answer : In vitro stability assays (e.g., plasma incubation) often overestimate peptide half-life compared to in vivo models due to enzymatic degradation. To address this, researchers use stabilized analogs (e.g., D-amino acid substitutions) and real-time PET imaging with radiolabeled analogs like <sup>131</sup>I-[D-Ala<sup>2</sup>,4’-I-Phe<sup>8</sup>]α-neoendorphin to track biodistribution .
Q. What computational approaches predict 1-5-b-Neoendorphin’s interactions with non-opioid receptors?
- Methodological Answer : Molecular dynamics simulations and homology modeling predict off-target interactions (e.g., with NMDA receptors). These models are validated via competitive binding assays using selective antagonists (e.g., MK-801 for NMDA). Machine learning algorithms trained on opioid peptide-receptor datasets further refine interaction predictions .
Methodological Resources
-
Data Tables :
- Table 1 : Cross-reactivity profiles of anti-neoendorphin antibodies with related peptides (adapted from ).
- Table 2 : Binding affinities (Ki) of 1-5-b-Neoendorphin analogs at cloned opioid receptors (from ).
-
Key Citations :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
